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LewisX (LeX) tetraose

Cat. No.: B1164167
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Description

Historical Context and Discovery of LewisX Glycan Epitopes

The discovery of the LewisX (LeX) glycan epitope is rooted in early studies of blood group antigens and cell surface markers. Initially identified as a stage-specific embryonic antigen-1 (SSEA-1), its expression was observed to be dynamically regulated during embryonic development, suggesting a role in cellular differentiation and recognition. oup.com The term "Lewis" itself originates from a family whose red blood cells exhibited a unique incompatibility, leading to the characterization of the Lewis blood group system. wikipedia.org Subsequent research identified the LeX structure, also known as CD15, as a key carbohydrate determinant on various cells, including those of the myeloid lineage. researchgate.netoup.com The development of monoclonal antibodies specific to this epitope was instrumental in its characterization and in elucidating its presence on both glycoproteins and glycolipids. oup.com

Structural Definition and Nomenclature of LewisX (LeX) Tetraose within Glycan Architectures

This compound is a complex oligosaccharide with a specific and defined structure. It consists of a trisaccharide core, known as the LewisX trisaccharide, attached to a fourth monosaccharide. The core trisaccharide has the structure Galβ1-4(Fucα1-3)GlcNAc. nih.gov In the context of the tetraose, this trisaccharide is typically linked to another sugar residue, often a galactose (Gal) molecule. elicityl-oligotech.comamerigoscientific.com

The systematic nomenclature for LewisX tetraose is Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal. elicityl-oligotech.comamerigoscientific.com This notation precisely describes the arrangement and linkages of the constituent monosaccharides:

Galβ1-4: A galactose (Gal) sugar is linked to the N-acetylglucosamine (GlcNAc) at the 4th carbon position via a beta glycosidic bond.

Fucα1-3: A fucose (Fuc) sugar is attached to the GlcNAc at the 3rd carbon position through an alpha glycosidic bond.

GlcNAcβ1-3: The N-acetylglucosamine (GlcNAc) is linked to a galactose (Gal) at the 3rd carbon position via a beta glycosidic bond.

This tetraose is a "type II" glycan, characterized by the Galβ1-4GlcNAc core structure. nih.gov

Component MonosaccharideLinkage to Next SugarPosition of LinkageAnomeric Configuration
Fucose (Fuc)N-acetylglucosamine (GlcNAc)3α (alpha)
Galactose (Gal)N-acetylglucosamine (GlcNAc)4β (beta)
N-acetylglucosamine (GlcNAc)Galactose (Gal)3β (beta)

Significance of Glycoconjugates Bearing this compound in Biological Systems

Glycoconjugates, which are proteins or lipids with attached glycans, that display the this compound on their surface are involved in a wide array of critical biological functions. These functions are primarily mediated through interactions with specific carbohydrate-binding proteins called lectins.

One of the most well-documented roles of LeX is in cell-cell recognition and adhesion . vulcanchem.commedchemexpress.com This is particularly evident in the immune system, where LeX on the surface of leukocytes interacts with selectins, a family of lectins expressed on endothelial cells lining blood vessels. This interaction facilitates the "rolling" and subsequent adhesion of leukocytes to the blood vessel wall, a crucial first step in their migration to sites of inflammation. glycoforum.gr.jp While the sialylated form, sialyl LewisX (sLeX), is a primary ligand for E- and P-selectins, LeX itself can also interact with these selectins. researchgate.netfrontiersin.org

In the context of cancer biology , the expression of LeX is often altered. frontiersin.org Increased levels of LeX on the surface of cancer cells can promote metastasis by mediating their adhesion to endothelial cells, mimicking the process used by leukocytes. frontiersin.orgnih.gov This interaction can facilitate the extravasation of tumor cells from the bloodstream into distant tissues. frontiersin.org Consequently, the expression of LeX has been associated with tumor progression and a poorer prognosis in several types of cancer, including colorectal and lung cancer. frontiersin.org

Beyond inflammation and cancer, LeX plays a role in embryonic development , where its expression is tightly regulated and is thought to be involved in cell-cell recognition during embryogenesis. oup.com It is also implicated in processes such as fertilization, with evidence suggesting its involvement in sperm-egg binding. frontiersin.org

Overview of Current Academic Research Trajectories in this compound Glycobiology

Current research in this compound glycobiology is multifaceted, exploring its fundamental roles and potential therapeutic applications. A significant area of investigation is the detailed structural and functional characterization of LeX-protein interactions. Advanced techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being used to understand the precise binding modes of LeX to various lectins, such as the cholera toxin B-subunit. biorxiv.org

The synthesis of LeX tetraose and its analogues remains an active area of research. nih.govnih.gov Both chemical and enzymatic synthesis strategies are being developed to produce these complex carbohydrates in sufficient quantities for biological studies. nih.govresearchgate.net The availability of synthetic LeX allows for the creation of tools like glycan arrays and neoglycoproteins, which are used to probe LeX-binding proteins and to study the effects of multivalency on binding affinity. vulcanchem.com

Another major research focus is the role of LeX in disease. Studies are ongoing to further elucidate its contribution to cancer metastasis and inflammation. frontiersin.orgmdpi.com Researchers are investigating the signaling pathways that are activated upon LeX-mediated cell adhesion and how these pathways contribute to disease progression. mdpi.com There is also interest in developing inhibitors of LeX-selectin interactions as potential anti-inflammatory or anti-cancer therapies.

Furthermore, the role of LeX in the nervous system is an emerging field of study. Research has shown that LeX-carrying N-glycans can regulate the proliferation of neural stem cells, suggesting its importance in neurodevelopment. oup.comresearchgate.net

Research AreaKey FocusMethodologiesPotential Applications
Structural BiologyDetailed analysis of LeX-protein interactionsX-ray crystallography, NMR spectroscopyRational design of inhibitors
Synthetic ChemistryChemical and enzymatic synthesis of LeX and its analoguesMulti-step organic synthesis, glycosyltransferase-based synthesisDevelopment of research tools (e.g., glycan arrays)
Cancer BiologyRole of LeX in tumor progression and metastasisCell adhesion assays, in vivo cancer modelsDevelopment of anti-metastatic therapies
ImmunologyFunction of LeX in inflammation and immune cell traffickingLeukocyte adhesion and migration assaysDevelopment of anti-inflammatory drugs
NeurobiologyRole of LeX in neural stem cell regulation and brain developmentCell culture of neural stem cells, analysis of knockout miceUnderstanding neurodevelopmental processes

Properties

Molecular Formula

C26H45NO19

Synonyms

Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of Lewisx Lex Tetraose

Genetic Basis of Fucosyltransferase Expression in LewisX (LeX) Tetraose Biosynthesis

The expression of the LeX epitope is fundamentally controlled at the genetic level through the regulated transcription of fucosyltransferase genes. The presence or absence of specific fucosyltransferases dictates the cell's ability to synthesize the LeX structure.

Role of α1,3-Fucosyltransferases (FUTs) in Core LewisX Epitope Formation

The formation of the core LewisX epitope, Galβ1-4(Fucα1-3)GlcNAc, is catalyzed by a family of α1,3-fucosyltransferases (FUTs). These enzymes are responsible for transferring a fucose residue from a GDP-fucose donor to the N-acetylglucosamine (GlcNAc) residue of a precursor oligosaccharide chain. In humans, several FUTs have been identified that can participate in the synthesis of LeX and its sialylated counterpart, sialyl LewisX (sLeX). The expression of these FUT genes is tissue-specific and developmentally regulated, leading to the differential expression of LeX on various cell types throughout development and in different tissues.

Enzymatic Specificity of Key Fucosyltransferases (e.g., FUT4, FUT9, FUT10) in this compound Synthesis

While several FUTs can synthesize the α1,3-fucosyl linkage, they exhibit distinct substrate specificities and kinetic properties, leading to a division of labor in the biosynthesis of LeX and related structures.

FUT4 and FUT9 are considered the primary enzymes responsible for synthesizing the LeX antigen. Both show a strong preference for non-sialylated precursor chains. FUT9, in particular, demonstrates robust activity towards oligosaccharide and glycolipid acceptors, suggesting it is a key enzyme for LeX synthesis in various tissues, including the brain. The expression of FUT4 and FUT9 is prominent during early human embryogenesis.

FUT10 is another α1,3-fucosyltransferase, although its precise role and substrate specificity in LeX synthesis are less characterized compared to FUT4 and FUT9.

The differential expression and specificities of these enzymes ensure the precise spatial and temporal presentation of the LeX epitope, which is crucial for its biological functions.

Glycosyltransferase Action in this compound Elaboration

The synthesis of the LeX tetraose is a stepwise process involving the coordinated action of multiple glycosyltransferases. Each enzyme adds a specific monosaccharide to the growing glycan chain, ultimately leading to the final tetraose structure.

Sequential Monosaccharide Addition in this compound Formation

The assembly of the LeX tetraose proceeds through a defined sequence of enzymatic reactions:

Initiation: The synthesis begins with a precursor oligosaccharide, typically a Type 2 lactosamine unit (Galβ1-4GlcNAc) attached to a glycoprotein (B1211001) or glycolipid.

Fucosylation: An α1,3-fucosyltransferase, such as FUT4 or FUT9, transfers a fucose residue from GDP-fucose to the GlcNAc of the lactosamine precursor. This creates the core LeX trisaccharide structure: Galβ1-4(Fucα1-3)GlcNAc.

Elongation: The LeX trisaccharide can then be further elongated by the action of other glycosyltransferases to form the tetraose and more complex structures. For instance, a β1,3-N-acetylglucosaminyltransferase can add another GlcNAc residue, which can then be galactosylated to extend the carbohydrate chain.

This sequential addition ensures the correct structure and linkage of each monosaccharide, which is critical for the recognition of the LeX epitope by its binding partners.

Influence of Sialyltransferases (e.g., ST3GAL3, ST3GAL4, ST3GAL6) on Sialyl LewisX Tetrasaccharide Derivatives

The LeX structure can be further modified by the addition of sialic acid, creating the sialyl LewisX (sLeX) epitope, another important biological ligand. This sialylation is carried out by specific sialyltransferases.

ST3GAL3, ST3GAL4, and ST3GAL6 are key α2,3-sialyltransferases that transfer sialic acid to the terminal galactose of the Type 2 lactosamine precursor before fucosylation. The resulting sialylated precursor is then acted upon by fucosyltransferases such as FUT3, FUT5, FUT6, or FUT7 to form the sLeX tetrasaccharide. It is important to note that fucosylation of the LeX trisaccharide to form sLeX is not a major pathway in mammals.

The expression and activity of these sialyltransferases are also tightly regulated, influencing the balance between LeX and sLeX expression on the cell surface.

Regulation of this compound Biosynthesis

The biosynthesis of LeX is under strict regulatory control, ensuring its expression is appropriate for the cell type, developmental stage, and physiological conditions. This regulation occurs at multiple levels, from gene transcription to post-translational modifications of the biosynthetic enzymes.

The transcriptional regulation of fucosyltransferase genes is a key control point. For example, the expression of FUT genes can be influenced by specific transcription factors. Studies have shown that transcription factors such as Hepatocyte Nuclear Factor-4 alpha (HNF-4 alpha) and Octamer Binding Transcription Factor-1 (Oct-1) can regulate the expression of FUT6. Similarly, the transcription of FUT1 in colon cancer cells is regulated by the transcription factor Elk-1. The expression of different FUTs is also known to be regulated in a tissue- and stage-specific manner, with FUT4 and FUT9 being expressed early in embryogenesis, while others appear later.

Enzyme FamilyKey EnzymesPrimary Role in LeX/sLeX Biosynthesis
α1,3-FucosyltransferasesFUT4, FUT9Synthesis of the core LewisX epitope from a Type 2 lactosamine precursor.
α1,3-FucosyltransferasesFUT3, FUT5, FUT6, FUT7Primarily involved in the synthesis of sialyl LewisX from a sialylated precursor.
α2,3-SialyltransferasesST3GAL3, ST3GAL4, ST3GAL6Sialylation of the Type 2 lactosamine precursor, creating the substrate for sLeX synthesis.

Transcriptional and Post-Translational Control of Glycosyltransferases

The expression of LeX is tightly regulated at both the transcriptional and post-translational levels, ensuring its presence in specific cell types and at particular developmental stages.

Transcriptional Control:

The transcription of genes encoding the glycosyltransferases, particularly the α1,3-fucosyltransferases, is a key determinant of LeX expression. The regulation of these genes can be highly specific to cell type and developmental context. For example, in the embryonic brain of rats, the transcription factor Pax6 has been shown to control the expression of LeX by directly regulating the Fut9 gene. oup.com

Studies in murine CD4+ T cells have identified regulatory elements that control the transcription of Fucosyltransferase 7 (Fut7). researchgate.net Furthermore, inflammatory mediators like TNF-α can up-regulate the expression of certain sialyltransferases through the activation of transcription factors such as ATF2, which binds to intronic regions of the target gene. researchgate.net This highlights how the cellular environment can influence the transcriptional machinery to modulate the expression of glycosyltransferases involved in the synthesis of related glycan structures.

Post-Translational Control:

Protein glycosylation is a complex post-translational modification that occurs in the endoplasmic reticulum and Golgi apparatus. nih.gov The glycosyltransferases themselves are glycoproteins, and their proper folding, localization, and activity are subject to post-translational control mechanisms. nih.govmdpi.com

The activity of glycosyltransferases can be influenced by their localization within the Golgi cisternae and the formation of homodimers or heterodimers with other enzymes. frontiersin.org These interactions can affect the efficiency and specificity of the glycosylation reactions. While specific details on the post-translational modifications of α1,3-fucosyltransferases directly involved in LeX tetraose synthesis are an area of ongoing research, the general principles of glycosyltransferase regulation suggest that factors such as phosphorylation, ubiquitination, and proteolytic cleavage could play a role in modulating their enzymatic activity and stability.

Mechanistic Biological Roles of Lewisx Lex Tetraose

Role in Cell-Cell Recognition and Adhesion Mechanisms

The LewisX (LeX) tetraose, a carbohydrate antigen defined by the trisaccharide structure Galβ1-4(Fucα1-3)GlcNAc, is a pivotal molecule in mediating cellular interactions. nih.gov Its expression on the cell surface allows it to participate in a variety of recognition and adhesion events that are fundamental to physiological and pathological processes.

LewisX plays a significant role in the initial steps of cell-cell recognition through both homophilic and heterophilic binding mechanisms. Homophilic interaction, where LeX on one cell binds to LeX on another, is a key process in cell adhesion. nih.gov This type of interaction is notably calcium-dependent; the presence of Ca2+ is crucial for LeX-LeX binding and subsequent cell aggregation. nih.govrupress.org This Ca2+-mediated homotypic binding is a proposed mechanism for the initial phases of cell adhesion in processes such as embryogenesis. nih.govnih.gov The strength of this interaction is influenced by the density of LeX on the cell surface, with a higher density leading to stronger self-aggregation. nih.goviupac.org

While the concept of carbohydrate-carbohydrate interactions was initially met with skepticism due to their perceived weakness, studies have shown that the adhesion forces can be substantial, comparable to those observed in antibody-antigen interactions. rupress.org These interactions are not only about strength but also specificity, which is conferred by the repetitive nature of the interactive sites along the glycan chain. rupress.org

In addition to homophilic binding, LeX participates in heterophilic interactions, where it binds to other types of molecules on adjacent cells. These interactions are critical in a variety of biological contexts, from embryonic development to the immune response.

Interaction TypeKey CharacteristicsBiological Significance
Homophilic LeX binds to LeX on an adjacent cell. This interaction is calcium-dependent. nih.govrupress.orgInitial cell adhesion, embryonic compaction, and aggregation of certain cell types. nih.govnih.gov
Heterophilic LeX binds to a different molecule, such as a lectin, on another cell.Leukocyte recruitment, inflammation, and immune surveillance.

The sialylated form of LewisX, sialyl-LewisX (sLeX), is a critical ligand for the selectin family of adhesion molecules: E-selectin, P-selectin, and L-selectin. nih.govnih.gov These interactions are fundamental to the process of leukocyte trafficking during inflammation and immune surveillance. nih.gov Selectins are C-type lectins that recognize and bind to specific carbohydrate structures, and sLeX is a primary recognition motif for all three types of selectins. nih.gov

E-selectin (Endothelial-selectin): Expressed on the surface of activated endothelial cells, E-selectin binds to sLeX on the surface of leukocytes. youtube.com This interaction is a key step in the initial tethering and subsequent rolling of leukocytes on the blood vessel wall at sites of inflammation. youtube.com

P-selectin (Platelet-selectin): Found on activated platelets and endothelial cells, P-selectin also recognizes sLeX on leukocytes. youtube.comresearchgate.net This binding mediates the rapid capture of leukocytes from the bloodstream, initiating the adhesion cascade. researchgate.net

L-selectin (Leukocyte-selectin): Constitutively expressed on the surface of most leukocytes, L-selectin binds to sLeX and other sulfated carbohydrate ligands on endothelial cells and other leukocytes. youtube.comnews-medical.net This interaction is important for the homing of lymphocytes to peripheral lymph nodes and for the recruitment of neutrophils to inflammatory sites. nih.gov

The binding of selectins to their sLeX ligands is characterized by rapid on- and off-rates, which permits the characteristic rolling motion of leukocytes along the endothelium under the shear forces of blood flow. nih.gov

SelectinExpressed onLigandFunction in Leukocyte Adhesion
E-selectin Activated endothelial cells youtube.comSialyl-LewisX on leukocytes nih.govMediates initial tethering and rolling of leukocytes. youtube.com
P-selectin Activated platelets and endothelial cells youtube.comSialyl-LewisX on leukocytes researchgate.netInitiates rapid capture and rolling of leukocytes. researchgate.net
L-selectin Most leukocytes news-medical.netSialyl-LewisX and sulfated ligands on endothelium and other leukocytes nih.govLymphocyte homing and neutrophil recruitment. nih.gov

The recruitment of leukocytes from the bloodstream to sites of inflammation or tissue injury is a highly regulated, multi-step process known as the leukocyte adhesion cascade. news-medical.net The interaction between selectins and their carbohydrate ligands, prominently sLeX, is the critical initiating event in this cascade. researchgate.net

The process begins with the tethering and rolling of leukocytes along the vascular endothelium. nih.gov Pro-inflammatory signals induce the expression of E-selectin and P-selectin on the surface of endothelial cells. youtube.com Passing leukocytes, which express L-selectin and sLeX-containing ligands like P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), are captured from the flowing blood by these selectins. researchgate.netwikipedia.org The transient nature of the selectin-sLeX bonds allows the leukocytes to roll along the endothelial surface, effectively slowing them down and allowing them to sense the local inflammatory environment. nih.govwikipedia.org

This initial rolling phase is followed by firm adhesion . Chemokines present on the endothelial surface activate the rolling leukocytes, leading to a conformational change in leukocyte integrins from a low-affinity to a high-affinity state. wikipedia.orgnih.gov These activated integrins then bind tightly to their counter-receptors, such as intercellular adhesion molecules (ICAMs), on the endothelium, leading to the firm arrest of the leukocyte. wikipedia.orgnih.gov

The final step is transmigration , or diapedesis, where the arrested leukocyte squeezes between or through the endothelial cells to exit the blood vessel and enter the underlying tissue. nih.gov While this step is primarily mediated by integrins and other junctional adhesion molecules, the initial selectin-mediated rolling is an indispensable prerequisite. youtube.com

Functions in Developmental Biology and Stem Cell Glycosylation

LewisX is not only crucial for immune cell trafficking but also plays fundamental roles during embryonic development and in the biology of stem cells. Its expression is tightly regulated both spatially and temporally, indicating its importance in key developmental events.

During early mammalian embryogenesis, one of the first critical morphological events is compaction , where the loosely aggregated blastomeres of the morula flatten against each other to form a compact ball of cells. unsw.edu.au The LeX antigen has been identified as a key player in mediating this process. iupac.org The proposed mechanism involves the homophilic, calcium-dependent interaction of LeX molecules on the surface of adjacent blastomeres, leading to increased cell-cell adhesion and the formation of the compact morula. nih.goviupac.org

The expression of LeX is stage-specific during embryogenesis. frontiersin.org For instance, in chicken B cell development, immature progenitors express sialyl-LewisX, which is later replaced by LeX as the cells mature within the bursa of Fabricius. nih.gov This developmental switch in glycosylation highlights the role of these carbohydrate structures in guiding cell differentiation and tissue organization. nih.gov In the context of human embryo implantation, sLeX has been shown to be involved in the adhesion of the trophoblast to the uterine endometrium. researchgate.netexplorationpub.com

Developmental StageRole of LewisX/sialyl-LewisXMechanism
Morula Embryonic CompactionCa2+-dependent homophilic LeX-LeX interactions between blastomeres. nih.goviupac.org
Implantation Trophoblast-Endometrium AdhesionsLeX on the embryo interacts with ligands on the uterine wall. researchgate.netexplorationpub.com
B-cell Development Maturation MarkerDevelopmental switch from sLeX to LeX expression. nih.gov

The LewisX antigen is prominently expressed in the developing and adult central nervous system (CNS) and is recognized as a marker for neural stem and progenitor cells (NSPCs). rupress.orgnih.gov Antibodies that detect LeX are commonly used to isolate and enrich these stem cell populations. nih.gov This specific expression pattern suggests a significant role for LeX in neurogenesis and the establishment of neural architecture.

Fucosylated glycans, including LeX, are involved in various aspects of neuronal development, such as neurite outgrowth, cell migration, and synapse formation. frontiersin.orgbiorxiv.org The fucose component of these glycans is abundant in neuronal synapses and is thought to modulate signaling pathways, like the Notch pathway, which is critical for cell fate decisions during brain development. frontiersin.org In the developing human CNS, LeX and sLeX show cell-type-specific expression patterns. For example, monomeric LeX is found on astrocytes and oligodendrocytes, while sialylated oligomeric LeX is expressed on microglia, suggesting roles in intercellular recognition between different glial cell types. nih.gov

Furthermore, studies have shown that a subpopulation of neural stem cells positive for both LewisX and the chemokine receptor CXCR4 can differentiate into motor neuron-like cells and offer neuroprotection in models of neurodegenerative disease. nih.gov The presence of highly fucosylated N-glycans on synaptic vesicles and neuronal plasma membranes underscores their importance in synaptic function and development. biorxiv.org

Association with Neural Stem Cell Maintenance and Differentiation

The LewisX (LeX) oligosaccharide, also known as Stage-Specific Embryonic Antigen-1 (SSEA-1), is a critical carbohydrate epitope in neurobiology, particularly for its role as a marker and functional modulator of neural stem and progenitor cells (NSPCs). nih.govoup.com Antibodies that detect LeX are widely used for the isolation and enrichment of NSPCs from developing neural tissue and from differentiated pluripotent stem cells. nih.gov

The functional significance of LeX in the maintenance of "stemness" is linked to its role in key signaling pathways. Research has demonstrated that LeX-carrying N-glycans can actively modulate the Notch signaling pathway, which is essential for maintaining the self-renewing and undifferentiated state of NSCs. nih.gov Specifically, LeX-containing glycans up-regulate the expression of Musashi-1, an RNA-binding protein that plays a role in the Notch pathway, thereby promoting NSC proliferation and preserving their stem cell characteristics. nih.gov This indicates that LeX is not merely a passive marker but an active participant in the molecular machinery that governs the fate of neural stem cells during brain development. nih.gov

While LeX is highly expressed on NSPCs, its expression diminishes as these cells differentiate. nih.gov The regulation of its expression is therefore a key aspect of neural development. The primary enzyme responsible for the synthesis of the LeX epitope in the nervous system is α1,3-fucosyltransferase 9 (Fut9). oup.com The dynamic regulation of Fut9 and other glycosyltransferases ensures the correct temporal and spatial presentation of LeX, guiding the balance between NSC self-renewal and differentiation into neurons and glial cells. salk.edunih.gov

Table 1: Role of LewisX in Neural Stem Cell Regulation

Feature Description Key Molecules Involved Significance
Cellular Marker LeX is a recognized biomarker for identifying and isolating neural stem and progenitor cells (NSPCs). nih.govnih.gov LewisX Antigen (CD15/SSEA-1) Enables enrichment of NSPC populations for research and potential therapeutic applications. nih.gov
Stemness Maintenance Actively participates in maintaining the undifferentiated, self-renewing state of NSCs. nih.gov Notch Signaling Pathway, Musashi-1 Functions as an active modulator of signaling pathways that control NSC fate. nih.gov
Differentiation LeX expression is downregulated as NSPCs undergo differentiation into mature neural cell types. nih.gov α1,3-fucosyltransferase 9 (Fut9) The controlled expression of LeX is crucial for the proper progression of neurogenesis. oup.com

Immunological Significance and Glyco-Epitope Presentation

This compound as an Immunogenic Glycan Epitope

LewisX is a well-established glycan epitope, meaning it is a part of a carbohydrate structure that can be recognized by the immune system, particularly by antibodies. nih.gov This recognition is highly specific, to the point that different antibody clones can distinguish between structurally distinct LeX glycans presented on the cell surface. nih.govresearchgate.net This microheterogeneity allows for the identification of discrete subpopulations of cells, such as different types of neural progenitors. nih.govresearchgate.net The LeX epitope is composed of a trisaccharide, Galβ1-4(Fucα1-3)GlcNAc, and is found on various glycoconjugates, including glycoproteins and glycolipids. oup.comnih.gov

Its designation as Stage-Specific Embryonic Antigen-1 (SSEA-1) highlights its role as a key antigen during embryonic development. oup.comnih.gov In the context of the immune system, LeX structures can be recognized by C-type lectin receptors on immune cells, initiating specific cellular responses. nih.gov The immunogenicity of LeX is harnessed experimentally and clinically, where monoclonal antibodies against LeX (anti-CD15 antibodies) are standard tools in immunohistochemistry and flow cytometry to identify specific cell types, notably certain hematopoietic cells and Reed-Sternberg cells in Hodgkin's lymphoma.

Modulation of Host Immune Responses by this compound

Beyond simply being an epitope for antibody recognition, LeX can actively modulate host immune responses. This is particularly evident in the context of infections by helminth parasites, which present LeX on their surface glycans. nih.gov These helminth-derived glycans are key to the parasites' strategy of manipulating the host immune system to ensure their survival. nih.gov

Mechanistically, LeX-containing glycoconjugates can drive CD4+ T-helper (Th) cell responses toward a Th2 phenotype, which is often associated with anti-helminth immunity and allergic responses, while suppressing pro-inflammatory Th1 responses. nih.govnih.gov This modulation is achieved through interaction with C-type lectins on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages. nih.gov This ligation can lead to an "alternative activation" pattern in APCs, characterized by an anti-inflammatory phenotype. nih.gov Furthermore, LeX-mediated signaling can antagonize Toll-like receptor (TLR) signaling, a key pathway for initiating pro-inflammatory responses. nih.gov For instance, LeX-containing lipopolysaccharide from Helicobacter pylori can inhibit Th1 responses via the dendritic cell-specific C-type lectin DC-SIGN. nih.gov

Molecular Basis of Anti-LewisX (LeX) Antibody Generation

The generation of antibodies against the LewisX epitope is rooted in the specific three-dimensional structure of the carbohydrate. The precise arrangement of the fucose, galactose, and N-acetylglucosamine residues creates a unique surface that is recognized by the binding sites of antibodies. scispace.com

Studies using structural analogs of LeX have elucidated the key molecular features required for antibody binding. The recognition of the LeX antigen by the anti-LeX monoclonal antibody SH1 depends critically on the galactose residue. scispace.com Specifically, the axial hydroxyl group at the C-4 position of the galactose acts as a hydrogen bond donor to an amino acid in the antibody's binding site. scispace.com Additionally, the characteristic hydrophobic patch on the α-face of the galactose residue is a main feature driving the specific binding. scispace.com

Alterations to these key features abolish antibody binding. For example, replacing the galactose with a glucose residue, which differs in the orientation of the C-4 hydroxyl group, results in a loss of binding. scispace.com This demonstrates that the specific stereochemistry of the carbohydrate is paramount for immunogenic recognition and subsequent antibody generation. This high degree of specificity explains why different anti-LeX antibody clones can recognize distinct LeX-containing glycan epitopes, likely due to variations in the presentation of the core LeX structure or its surrounding glycan environment. nih.govnih.gov

Involvement in Pathological Processes at the Molecular Level

Mechanistic Contributions to Cancer Metastasis and Cell Dissemination

The LewisX antigen, and particularly its sialylated form, sialyl-LewisX (sLeX), plays a critical mechanistic role in the process of cancer metastasis. wikipedia.orgscienceopen.com Aberrant expression of sLeX is a common feature of many cancer cells and is associated with tumor progression, increased metastasis, and poorer patient prognosis. wikipedia.orgembopress.orgaacrjournals.org

The primary mechanism by which sLeX facilitates metastasis is through its function as a ligand for selectin proteins (E-selectin, P-selectin, and L-selectin) expressed on the surface of endothelial cells lining blood vessels and on platelets and leukocytes. scienceopen.comnih.gov This interaction is a crucial step in the metastatic cascade, specifically in the extravasation of circulating tumor cells from the bloodstream into distant tissues. nih.gov

The process involves several steps:

Initial Tethering and Rolling: Circulating tumor cells expressing sLeX can bind to E-selectin and P-selectin on activated endothelial cells. This binding is transient and mediates the initial capture of the cancer cell from the bloodstream, causing it to slow down and roll along the vessel wall. nih.govnih.gov

Firm Adhesion: The rolling action facilitates the formation of more stable adhesions between the tumor cell and the endothelium, involving other adhesion molecules like integrins.

Transendothelial Migration: Following firm adhesion, the cancer cell can pass through the endothelial barrier and invade the underlying tissue, establishing a metastatic colony.

The expression level of sLeX can influence metastatic potential. Studies with melanoma cells showed that moderate expression levels of sLeX promoted the formation of lung tumor nodules. embopress.orgnih.gov However, very high levels of sLeX expression can paradoxically lead to rejection by Natural Killer (NK) cells, indicating a complex interplay between glycosylation patterns and immune surveillance. embopress.orgnih.gov The expression of the enzymes that synthesize sLeX, such as certain fucosyltransferases (FUTs) and sialyltransferases, is often upregulated in metastatic cancers, providing a direct molecular link between altered glycosylation machinery and metastatic capability. scienceopen.comaacrjournals.org

Table 2: Mechanistic Role of Lewis Antigens in Cancer Metastasis

Step in Metastasis Molecular Interaction Key Molecules Consequence for Cancer Cell
Cell Adhesion in Bloodstream Binding of tumor cell to endothelial cells. Sialyl-LewisX (on tumor cell), E-selectin (on endothelium). nih.gov Mediates tethering and rolling of cancer cells on the blood vessel wall. nih.gov
Extravasation Facilitation of cancer cell exit from blood vessels. Sialyl-LewisX, Selectins, Integrins. Enables invasion into distant tissues to form secondary tumors.
Immune System Interaction Recognition by immune cells. Sialyl-LewisX. High expression levels can trigger rejection by Natural Killer (NK) cells. embopress.orgnih.gov

Role in Tumor Cell Adhesion to Endothelium and Immune Evasion Theories

The LewisX (LeX) antigen, a carbohydrate structure also known as CD15 or stage-specific embryonic antigen 1 (SSEA-1), plays a significant role in the metastatic cascade of cancer. wikipedia.org Its primary mechanistic function in this context is mediating the initial adhesion of circulating tumor cells to the vascular endothelium, a critical step for extravasation and the formation of secondary tumors. researchgate.net This process mirrors the mechanism used by leukocytes for homing to sites of inflammation.

The surface of many cancer cells, including those from breast, lung, liver, colon, and pancreatic cancers, often displays an aberrant glycosylation profile characterized by the overexpression of LeX and its sialylated variant, sialyl LewisX (sLeX). researchgate.netnih.govaacrjournals.org These carbohydrate antigens act as ligands for a family of adhesion molecules on endothelial cells known as selectins, particularly E-selectin (ELAM-1) and P-selectin, which are upregulated on the endothelium in response to inflammatory signals often present in the tumor microenvironment. researchgate.netnih.govaacrjournals.orgfrontiersin.org The interaction between LeX/sLeX on the tumor cell and E-selectin on the endothelial cell facilitates the initial tethering and subsequent rolling of the cancer cell along the blood vessel wall, which precedes firm adhesion and transmigration into the surrounding tissue. frontiersin.orgnih.govmdpi.com This selectin-mediated adhesion is a well-documented contributor to the metastatic potential of various cancers. mdpi.comaacrjournals.orgaacrjournals.org

The role of LewisX in immune evasion is more complex and presents a dual nature. On one hand, the dense layer of glycans (glycocalyx) on a tumor cell, which can be rich in LeX structures, may physically mask tumor-associated protein antigens, thereby shielding the cell from recognition and attack by cytotoxic T lymphocytes. nih.gov Furthermore, interactions between tumor cell glycans and inhibitory lectin receptors on immune cells, such as siglecs, can induce inhibitory signals that suppress immune cell activity. nih.govoup.com

Conversely, research indicates that the level of sLeX expression is critical. While moderate expression facilitates metastasis-promoting adhesion, an excessive expression of sialyl Lewis X on tumor cells can lead to their rejection by Natural Killer (NK) cells. embopress.org This suggests that tumor cells must maintain an optimal level of LeX/sLeX expression to successfully adhere to the endothelium without triggering a potent anti-tumor response from the innate immune system. This delicate balance highlights a theoretical "sweet spot" for glycan expression that favors immune evasion and metastasis.

This compound in Microbial Adhesion and Pathogenesis

The LewisX antigen is a key player in the pathogenesis of several microbes, where it functions in adhesion and immune modulation through a strategy of molecular mimicry. By expressing LeX structures on their surfaces, these pathogens can interact with host receptors and potentially evade immune surveillance.

Helicobacter pylori

Helicobacter pylori, the bacterium responsible for chronic gastritis and peptic ulcers, expresses LeX and other Lewis antigens on the O-antigen chain of its surface lipopolysaccharide (LPS). nih.govresearchgate.net Crucially, LeX is also expressed on human gastric epithelial cells. This molecular mimicry is central to the bacterium's ability to colonize the stomach lining. bohrium.com

Several studies suggest that LeX expression facilitates bacterial adherence. bohrium.comnih.gov One proposed mechanism involves a LeX-LeX homotypic interaction, where the bacterial LeX binds directly to the LeX expressed on gastric cells. nih.gov Clinical data has shown a significant correlation between H. pylori strains that strongly express LeX and a higher density of bacterial colonization in the stomach. nih.gov Furthermore, this increased adhesion can lead to a more robust inflammatory response, as evidenced by a greater influx of neutrophils, which contributes to the pathology of gastritis. nih.gov The ability of H. pylori to alter its LeX expression through phase variation may allow it to adapt to the host environment, balancing the need for adhesion with the pressure of immune system recognition. nih.gov

Schistosoma mansoni

In the helminth parasite Schistosoma mansoni, the cause of schistosomiasis, LeX-containing glycans are prominently expressed on antigens released by the parasite's eggs, which become trapped in host tissues like the liver. nih.govnih.gov These LeX structures are highly immunogenic and play a critical role in modulating the host's immune response. The pathology of schistosomiasis is largely driven by the formation of granulomas—collections of immune cells—around these eggs.

The LeX antigens on the soluble egg antigens (SEA) interact with C-type lectin receptors on host immune cells, particularly dendritic cells (DCs), such as DC-SIGN. nih.govmdpi.com This interaction is not merely for binding but actively shapes the subsequent immune response. Binding of LeX-containing glycans to these receptors can drive dendritic cells to promote a Th2-polarized immune response. nih.govnih.gov This type of response is characterized by the production of cytokines like IL-4 and IL-10 and is generally less effective at clearing the parasite, favoring a state of chronic infection and modulating the granulomatous inflammation, which can be beneficial for both host survival and parasite persistence. nih.govmdpi.com Therefore, in S. mansoni, LeX functions as a key immunomodulatory molecule that hijacks host immune signaling pathways to create a more permissive environment.

Theoretical Mechanisms in Other Glycan-Related Pathologies (e.g., Reproductive Glycobiology)

Beyond cancer and microbial pathogenesis, the fundamental role of LewisX as a recognition molecule implicates it in other physiological and pathological processes, notably in reproductive biology. Theoretical and experimental evidence points to the importance of LeX and related structures in the intricate cell-cell interactions required for successful fertilization.

The process of fertilization is critically dependent on highly specific binding events between the sperm and the egg's extracellular matrix, the zona pellucida (ZP). wikipedia.orgnih.gov Ultrasensitive analyses have revealed that the human ZP is coated with a high density of N- and O-glycans that are terminated with the sialyl-LewisX (sLeX) sequence. wikipedia.orgresearchgate.netnih.gov The sLeX tetrasaccharide, which contains the core LeX structure, has been identified as a major carbohydrate ligand for human sperm-egg binding. researchgate.net Inhibition studies have demonstrated that sLeX-terminated glycoconjugates can block sperm-ZP binding by up to 70%, underscoring the functional importance of this interaction. oup.comresearchgate.net

The LeX antigen itself (also designated as CD15) has been found to be expressed on the surface of human sperm, specifically on those that have undergone the acrosome reaction—a crucial step that enables fertilization. nih.gov The binding sites for anti-CD15 antibodies are localized to the sperm's acrosomal region. nih.gov Functional assays have shown that antibodies against CD15 can significantly inhibit both the binding of sperm to and the penetration of the ZP, suggesting that the LeX structure on the sperm surface is directly involved in mediating gamete interaction. nih.gov

Furthermore, LeX-containing glycans play a role earlier in the female reproductive tract. In some mammals, a subpopulation of sperm is held in a "sperm reservoir" in the lower oviduct (isthmus) before ovulation. This process is mediated by the binding of sperm to the oviductal epithelium. oup.com Studies have shown that the porcine oviductal epithelium expresses LeX-related moieties, and that sperm binding to these specific oviductal glycans is a necessary step in forming the sperm reservoir. oup.com Blocking these LeX structures on the epithelium, or blocking the corresponding receptors on the sperm with soluble LeX glycans, significantly reduces sperm binding. oup.com This mechanism ensures that a population of viable sperm is available to fertilize the oocyte upon its release.

Molecular Recognition of Lewisx Lex Tetraose

Specificity of LewisX (LeX) Tetraose Binding to Glycan-Binding Proteins (GBPs)

Glycan-binding proteins are a diverse class of proteins that decipher the "glycocode" to mediate cellular communication. The LeX tetraose is a key ligand for several families of GBPs, and the dynamics of these interactions are fundamental to their biological functions.

C-type lectins are a major class of GBPs that require calcium for their carbohydrate-binding activity. researchgate.net This family includes the selectins, which are critical for the initial adhesion of leukocytes to the vascular endothelium during an inflammatory response. acs.org The interaction between LeX and selectins is a classic example of glycan-mediated cell adhesion.

E-selectin and P-selectin , expressed on activated endothelial cells and platelets, respectively, recognize the sialylated form of LeX, known as sialyl-LewisX (sLeX), on the surface of leukocytes. researchgate.netacs.org This interaction facilitates the "rolling" of leukocytes along the blood vessel wall, a prerequisite for their subsequent firm adhesion and extravasation into tissues. acs.orgnih.gov

L-selectin , expressed on leukocytes, binds to sulfated and sialylated forms of LeX on specialized endothelial cells in lymph nodes, a process essential for lymphocyte homing. researchgate.netnih.gov

Another important C-type lectin that recognizes LeX is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN). DC-SIGN, found on dendritic cells, binds to high-mannose N-glycans as well as LeX structures on various pathogens and host cells. The crystal structure of the DC-SIGN carbohydrate recognition domain (CRD) in complex with LeX reveals that the fucose residue of LeX directly coordinates with the calcium ion in the binding pocket.

The scavenger receptor C-type lectin (SRCL) also demonstrates the ability to bind the LeX epitope, but it does so in a distinct manner from DC-SIGN, with the primary interaction occurring with the galactose moiety rather than the fucose residue.

The affinity and specificity of LeX binding to GBPs can be significantly modulated by structural modifications, with sulfation being a particularly critical factor. Specific sulfation patterns can act as molecular recognition elements, creating a "sulfation code" that fine-tunes biological activity. nih.gov

For instance, the binding of L-selectin is greatly enhanced by the presence of sulfate groups on the LeX structure. nih.gov Specifically, the 6-sulfo sialyl LewisX structure is a high-affinity ligand for L-selectin, and this sulfation is crucial for proper lymphocyte homing. researchgate.net

The Siglec (Sialic acid-binding immunoglobulin-like lectin) family of proteins also demonstrates the importance of sulfation in LeX recognition. Siglec-8, an inhibitory receptor found on eosinophils and mast cells, preferentially binds to 6'-sulfo sialyl LewisX. nih.gov Structural studies have revealed that Siglec-8 has a canonical sialic acid recognition site extended by a unique secondary motif that specifically accommodates the 6-O-sulfated galactose, leading to a highly specific and tight interaction. nih.gov This highlights how sulfation can create unique epitopes that are deciphered by specific GBPs to regulate immune responses. nih.gov

Glycan-Binding ProteinPrimary LeX LigandKey Interaction FeaturesBiological Significance
E-selectin Sialyl-LewisXBinds to sLeX on leukocytes.Leukocyte rolling and extravasation. acs.org
P-selectin Sialyl-LewisXBinds to sLeX on leukocytes, often presented on PSGL-1. nih.govLeukocyte rolling and extravasation. nih.gov
L-selectin 6-sulfo Sialyl-LewisXHigh-affinity binding to sulfated sLeX on high endothelial venules. researchgate.netnih.govLymphocyte homing. researchgate.net
DC-SIGN LewisXFucose residue coordinates with Ca2+ in the binding site.Pathogen recognition and immune modulation.
Siglec-8 6'-sulfo Sialyl-LewisXRecognizes both sialic acid and 6-O-sulfated galactose. nih.govRegulation of eosinophil and mast cell activity. nih.gov

Antibody Recognition Profiles of this compound and Analogues

Monoclonal antibodies are invaluable tools for detecting and characterizing the expression of LeX epitopes in various biological contexts. Several clones have been developed that exhibit specificity for the LeX structure, although their recognition can be influenced by the broader glycan environment.

A number of monoclonal antibodies that recognize the LeX epitope are widely used in research. These antibodies are often referred to by different names, reflecting their initial characterization in different systems.

Anti-SSEA-1 (Stage-Specific Embryonic Antigen-1): This antibody recognizes the LeX trisaccharide and is a well-known marker for murine embryonic stem cells and certain types of cancer cells. genebiosolution.com The MC-480 clone is a frequently used anti-SSEA-1 antibody. elicityl-oligotech.com

Anti-CD15: This designation is also used for antibodies that recognize the LeX epitope, particularly in the context of human hematopoietic cells, such as granulocytes. genebiosolution.com

Anti-L5: This is another designation for antibodies targeting the LeX antigen.

These antibodies are typically of the IgM or IgG isotype and have been generated using various immunogens, including teratocarcinoma stem cells and human granulocytes. genebiosolution.comelicityl-oligotech.com They are employed in a range of applications, including flow cytometry, immunohistochemistry, and western blotting, to identify cells and tissues expressing the LeX antigen. youtube.com

While many anti-LeX antibodies recognize the core trisaccharide, different clones can exhibit unique specificities based on the context in which the LeX epitope is presented. This suggests that the antibodies may recognize not only the terminal LeX structure but also parts of the underlying glycan chain or be influenced by the density and orientation of the epitope. acs.orgresearchgate.net

A notable example of this differential specificity is the comparison between the anti-LeX monoclonal antibody clones 487 and 5750. researchgate.net Studies have shown that these two clones label different subpopulations of neural stem and progenitor cells. researchgate.net It has been demonstrated that the mAb 487 clone preferentially detects terminal LeX motifs, whereas the mAb 5750 clone binds to internal LeX structures within a larger glycan chain. researchgate.net This is further supported by western blot analyses, where each antibody clone produces a unique protein pattern from the same cell lysates, indicating they are binding to the LeX epitope on different carrier proteins. researchgate.net

This differential recognition allows for the distinction between different cell types and highlights that the "LeX antigen" is not a single entity but rather a family of related epitopes whose recognition is dependent on the specific antibody clone used. researchgate.net The context of the glycan, such as its presence on an N-linked or O-linked glycan or a glycolipid, can influence antibody binding. acs.org

Antibody CloneKnown SpecificityCommon Applications
MC-480 (Anti-SSEA-1) Recognizes terminal LeX trisaccharide. elicityl-oligotech.comStem cell characterization, developmental biology. elicityl-oligotech.com
ICRF29-2 (Anti-CD15) Binds to LeX on human granulocytes. genebiosolution.comHematopoietic cell analysis, cancer research. genebiosolution.com
mAb 487 Detects terminal LeX motifs. researchgate.netDistinguishing neural cell subpopulations. researchgate.net
mAb 5750 Binds to internal LeX motifs. researchgate.netDistinguishing neural cell subpopulations. researchgate.net

Modulation of this compound Recognition through Structural Modifications

The recognition of LeX tetraose by proteins and antibodies can be modulated through various structural modifications. These modifications can range from the addition of chemical linkers for conjugation to the alteration of the carbohydrate structure itself. Such modifications are crucial for the development of research tools and potential therapeutic agents.

Chemical synthesis allows for the introduction of a variety of functional groups to the LeX tetraose. elicityl-oligotech.com These include:

Linkers for conjugation: Amines, azides, alkynes, and thiols can be added to the reducing end of the tetraose, enabling its covalent attachment to other molecules such as proteins (e.g., ovalbumin), fluorescent dyes (e.g., fluorescein), or affinity tags (e.g., biotin). elicityl-oligotech.comelicityl-oligotech.com

Grafting to surfaces: LeX tetraose can be grafted onto solid supports like polyacrylamide or agarose gels. elicityl-oligotech.com

These modifications can influence molecular recognition in several ways. The conjugation of LeX to a carrier protein or a surface can increase its avidity for a binding partner by presenting multiple copies of the epitope. acs.org However, the linker itself or the conjugated molecule could also sterically hinder the interaction between the LeX epitope and the binding site of a protein or antibody. The covalent modification of the antibody's amino acid side chains during conjugation can also potentially alter its structure and affect its antigen-binding properties. youtube.com Therefore, any modification of the LeX tetraose or its binding partners requires careful validation to ensure that the desired recognition properties are maintained or appropriately modulated. youtube.com The creation of LeX analogues, for instance by replacing a hydroxyl group with fluorine, can also be a powerful tool to probe the key interactions within the binding site of a lectin.

Advanced Methodologies for Lewisx Lex Tetraose Research

Spectroscopic and Spectrometric Approaches

Modern spectroscopic and spectrometric methods provide high-resolution insights into the molecular architecture of LewisX tetraose, from its primary sequence to its three-dimensional conformation.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the detailed structural analysis of oligosaccharides such as LewisX tetraose. nih.gov By providing highly accurate mass measurements, HRMS enables the confident determination of elemental compositions for both the intact glycan and its fragment ions. nih.gov This precision is critical for distinguishing between isobaric species and confirming the identity of the LewisX tetraose in complex biological samples.

Tandem mass spectrometry (MS/MS), often coupled with HRMS, is employed to sequence the oligosaccharide. nih.gov Through collision-induced dissociation (CID), the precursor ion corresponding to LewisX tetraose is fragmented in a predictable manner, generating a series of product ions. The analysis of these fragment ions reveals the sequence of monosaccharide units and the branching patterns within the molecule. For instance, the fragmentation pattern can confirm the terminal fucose and galactose residues characteristic of the LewisX motif. The combination of precursor ion isolation, CID, and high-resolution detection in linear ion-trap multiple-stage mass spectrometry (LIT MSn) offers a powerful tool for characterizing complex glycans like LewisX without the need for chromatographic separation. mdpi.com

Key HRMS Applications in LewisX Tetraose Analysis:

ApplicationDescriptionSignificance
Accurate Mass Measurement Determines the precise molecular weight of the LewisX tetraose, allowing for the calculation of its elemental formula.Confirms the identity of the compound and differentiates it from other molecules with similar masses.
Tandem MS (MS/MS) Fragments the LewisX tetraose molecule and analyzes the resulting product ions.Elucidates the sequence of monosaccharides and the branching structure.
Fragment Ion Analysis Interpretation of the fragmentation pattern to identify characteristic losses and cross-ring cleavages.Provides detailed information about glycosidic linkages and the overall topology of the tetraose.

Matrix-assisted laser desorption/ionization-quadrupole ion trap-time of flight mass spectrometry (MALDI-QIT-TOFMSn) is a particularly effective technique for the structural determination of complex fucosylated oligosaccharides, including LewisX. nih.govresearchgate.net This method is adept at analyzing isomers, which is crucial given the number of structurally similar glycans present in biological systems. nih.gov A significant challenge in the mass spectrometry of fucosylated glycans is the labile nature of the fucose residue, which can be easily lost during ionization and fragmentation. nih.govoup.com

To overcome this, derivatization techniques, such as labeling with a pyrene derivative, have been successfully employed prior to negative-ion MALDI-QIT-TOFMSn analysis. nih.gov This approach enhances ionization efficiency and stability, allowing for the analysis of minute quantities of the sample, as low as 10 femtomoles. nih.gov The subsequent MSn analysis generates specific fragment ions (A-, D-, or Y-type) that are dependent on the branching antennae of the oligosaccharide. nih.gov These specific fragmentation patterns are instrumental in the rapid and unambiguous structural determination of LewisX and its isomers, even without authentic standards for comparison. nih.gov This methodology has proven successful in identifying and quantifying isomeric oligosaccharides with different fucosyl linkages from mixtures. nih.gov

Characteristic Ions in MALDI-QIT-TOFMSn of a Lewis Antigen-Containing Oligosaccharide:

Ion Typem/z (example)Structural Information
[M+Na]+ VariesPrecursor ion for MS2 analysis.
Tetraose Ion 1016.4Common fragment resulting from defucosylation. oup.com
Hexose Ion 1381.5Common fragment resulting from defucosylation. oup.com

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technique for the separation and characterization of isomeric glycans, including LewisX tetraose and its structural isomers like LewisA. polyu.edu.hknih.govresearchgate.net IM-MS adds a dimension of separation based on the size, shape, and charge of the ions in the gas phase, allowing for the resolution of molecules that are indistinguishable by mass spectrometry alone. polyu.edu.hk This technique measures the collision cross-section (CCS) of an ion, which is a value that reflects its three-dimensional structure. polyu.edu.hk

Studies have demonstrated that different isomers of fucosylated trisaccharides, such as LewisX and LewisA, can be resolved using IM-MS. nih.gov The degree of separation can be influenced by the choice of adduct ion. For instance, the lithium adducts ([M+Li]+) of LewisX and its isomers have been shown to provide baseline resolution. nih.gov The ability to separate and assign specific CCS values to different isomers is a significant advancement in glycan analysis, providing a higher level of confidence in structural assignments. nih.gov

Collision Cross Section (CCS) Values for Isomeric Trisaccharide Glycans ([M+Na]+):

IsomerTIMS CCSN2 (Ų)
LeX 207.9
LeA 215.2
BG-H1 215.4

Data adapted from reference nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed conformational and linkage analysis of oligosaccharides like LewisX tetraose. auremn.org.br Through various NMR experiments, it is possible to determine the glycosidic linkage positions, the anomeric configurations (α or β), and the three-dimensional shape of the molecule in solution. nih.gov

One-bond C-H residual dipolar couplings (RDCs) measured in partially oriented liquid crystal solutions have been used to study the conformation of the LewisX trisaccharide. nih.govumbc.edu These studies, in conjunction with computer simulations such as Monte Carlo methods, have revealed that LewisX adopts a compact and rigidly folded conformation. nih.govumbc.edu This conformation is characterized by a stacking interaction between the fucose and galactose residues. umbc.edu The application of 1H-nuclear Overhauser enhancement (NOE), spin-lattice relaxation time, and chemical shift measurements further contributes to the assessment of the conformational preferences of oligosaccharides. nih.gov

Key NMR Parameters for LewisX Tetraose Structural Analysis:

NMR ParameterInformation Provided
Chemical Shifts Provide information about the local electronic environment of each nucleus, aiding in monosaccharide identification and linkage analysis.
Coupling Constants (J-couplings) Reveal through-bond connectivity and dihedral angles, which are crucial for determining stereochemistry and ring conformation.
Nuclear Overhauser Effects (NOEs) Indicate through-space proximity of protons, providing key constraints for determining the 3D structure and glycosidic torsion angles.
Residual Dipolar Couplings (RDCs) Provide long-range orientational information, leading to a more precise determination of the overall molecular shape. nih.govumbc.edu

Glycan Array and Microarray Technologies

Glycan arrays and microarrays are high-throughput platforms that are instrumental in deciphering the biological functions of glycans like LewisX tetraose by probing their interactions with proteins. nih.gov

Glycan microarrays are fabricated by immobilizing a library of diverse glycan structures, including LewisX, onto a solid support such as a glass slide. nih.govspringernature.com These arrays are then incubated with a glycan-binding protein (GBP), such as a lectin or an antibody, to assess its binding specificity. nih.gov The amount of protein bound to each glycan spot is quantified, typically using fluorescence, providing a detailed profile of the protein's glycan preferences. nih.gov

These platforms have been used to demonstrate the high specificity of certain proteins for LewisX structures. For example, some lectins have been shown to bind strongly to LewisX while showing no recognition of closely related structures that may have an additional sialic acid or sulfate group. sinica.edu.tw Glycan arrays are powerful tools for characterizing the fine specificity of GBPs and have been instrumental in identifying proteins that recognize the LewisX motif. nih.govnih.gov The data generated from these arrays are crucial for understanding the role of LewisX in biological recognition events. sinica.edu.tw

Example of Protein Binding Specificity to LewisX on a Glycan Array:

Glycan StructureBinding ProteinRelative Binding Intensity
LewisX Lectin AHigh
Sialyl-LewisX Lectin ALow/None
LewisA Lectin ALow/None
LewisX Antibody XHigh
LewisY Antibody XLow/None

This table represents a hypothetical example based on findings from sources such as sinica.edu.tw.

High-Throughput Screening of LewisX (LeX) Tetraose Interactions

High-throughput screening (HTS) methodologies are pivotal for elucidating the complex interactions of this compound with its binding partners, primarily proteins such as lectins and antibodies. These techniques allow for the rapid and simultaneous analysis of numerous interactions, accelerating the discovery of novel binding partners and the characterization of known interactions. A prominent HTS approach in glycobiology is the use of glycan microarrays. nih.govcreative-proteomics.com

Glycan microarrays are fabricated by immobilizing a diverse library of glycans, including LeX, onto a solid support, such as a glass slide. nih.govcreative-proteomics.com These arrays can then be incubated with fluorescently labeled proteins, cells, or other potential binding partners. The binding events are detected by measuring the fluorescence intensity at each spot on the array, providing a comprehensive profile of the binding specificity. youtube.com This technology has been instrumental in identifying and characterizing the binding of various glycan-binding proteins (GBPs) to their ligands. nih.gov For instance, carbohydrate chips have been developed by covalently immobilizing maleimide-linked carbohydrates on thiol-derivatized glass slides to analyze carbohydrate-protein interactions. nih.govacs.org

Another innovative high-throughput method involves the use of high-density antibody microarrays to profile glycoproteins modified with LeX. nih.gov In this technique, glycoproteins from biological samples, such as serum or plasma, are captured by thousands of specific antibodies arrayed on a slide. The presence of LeX on these captured proteins is then detected using a fluorescently labeled anti-Lewis X antibody. nih.gov This approach enables the identification of specific proteins that carry the LeX modification and allows for a comparison of their glycosylation patterns in different biological states, such as in cancer versus healthy controls. nih.gov

These HTS methods offer significant advantages over traditional low-throughput techniques by enabling parallel analysis of thousands of interactions, thereby conserving sample and time. youtube.com The data generated from these screens can reveal novel biological functions of LeX and identify potential biomarkers for various diseases. nih.gov

Table 1: High-Throughput Screening Methodologies for LewisX (LeX) Interactions

Methodology Principle Application in LeX Research Key Findings
Glycan Microarray Immobilized glycans on a solid surface are probed with fluorescently labeled binding partners. nih.govcreative-proteomics.com Profiling the binding specificity of lectins, antibodies, and other proteins to LeX. nih.govacs.org Identification of specific glycan-binding proteins that recognize the LeX structure. nih.gov
Antibody Microarray Capture of specific glycoproteins by arrayed antibodies, followed by detection of LeX modification. nih.gov Identification of LeX-carrying glycoproteins in complex biological samples like serum. nih.gov Discovery of proteins such as CD44, VWF, and HSPG2 as carriers of the Lewis X modification in colon cancer. nih.gov

Immunochemical and Cellular Techniques

Immunofluorescence (IF) staining is a widely used technique to visualize the localization of LeX antigens within cells and tissues. nanostring.com This method utilizes specific antibodies that recognize and bind to the LeX structure. These primary antibodies can be directly conjugated to a fluorophore or detected by a fluorescently labeled secondary antibody. nanostring.comunige.it When viewed under a fluorescence microscope, the fluorescent signal reveals the distribution of LeX.

Confocal laser scanning microscopy offers enhanced resolution and the ability to optically section through a specimen, providing detailed three-dimensional information about the subcellular localization of LeX. nih.govyoutube.com This technique is particularly useful for determining if LeX is present on the cell surface, in the cytoplasm, or within specific organelles. nih.gov By using multiple antibodies with different fluorophores, confocal microscopy can also be used to assess the co-localization of LeX with other cellular markers. evidentscientific.comuh.edu

Flow cytometry is a powerful technique for quantifying the expression of LeX on the surface of a large number of individual cells. researchgate.netnih.gov In this method, cells in suspension are stained with a fluorescently labeled anti-LeX antibody and then passed one by one through a laser beam. The instrument detects the fluorescence emitted from each cell, allowing for the quantification of the percentage of LeX-positive cells and the intensity of LeX expression on each cell. researchgate.net Flow cytometry has been instrumental in demonstrating the expression of LeX on various immune cells and its upregulation upon cell activation. nih.gov For example, it has been shown that while resting T and B lymphocytes lack LeX expression, it is strongly induced upon their activation. wikipedia.org

Table 2: Immunochemical and Cellular Techniques for LeX Analysis

Technique Principle Application for LeX Key Findings
Immunofluorescence (IF) Uses fluorescently labeled antibodies to detect LeX antigens in cells or tissues. nanostring.com Visualization of LeX distribution in various cell types and tissues. LeX is expressed on granulocytes, monocytes, and activated T and B lymphocytes. wikipedia.org
Confocal Microscopy Provides high-resolution, optical sections to determine the subcellular localization of LeX. nih.gov Detailed analysis of LeX localization on the cell surface and within intracellular compartments. Enables co-localization studies of LeX with other cellular proteins. evidentscientific.com
Flow Cytometry Quantifies the expression of cell surface LeX on individual cells in a population. researchgate.net Analysis of LeX expression on different cell populations, such as in head and neck squamous cell carcinoma cell lines. researchgate.net Sialyl-Lewis X expression is predominant in oral-derived head and neck cancers and increases with metastasis and recurrence. researchgate.net

Glycoproteomic Profiling of this compound-Carrying Proteins

Glycoproteomics aims to identify and characterize glycoproteins, including those that carry the LeX modification. nih.govportlandpress.com A common workflow in glycoproteomics involves the enrichment of glycoproteins or glycopeptides from a complex biological sample, followed by their identification and characterization using mass spectrometry (MS). nih.gov

Several strategies can be employed to enrich for LeX-carrying glycoproteins. One approach is to use lectin affinity chromatography. Although there is no known lectin that specifically binds to LeX, lectins that recognize fucose, a key component of LeX, such as Aleuria aurantia lectin (AAL), can be used to enrich for fucosylated glycoproteins, which may include LeX-modified proteins. acs.org Another method is immunoaffinity chromatography using an anti-LeX antibody to specifically capture LeX-carrying glycoproteins or glycopeptides. nih.gov

Once enriched, the glycoproteins are typically digested into smaller peptides using an enzyme like trypsin. The resulting glycopeptides can then be analyzed by liquid chromatography-mass spectrometry (LC-MS). explorationpub.com Tandem mass spectrometry (MS/MS) is then used to fragment the glycopeptides, providing information about both the peptide sequence and the attached glycan structure. nih.gov This allows for the identification of the specific protein that is glycosylated and the site of glycosylation. portlandpress.com

These glycoproteomic approaches have been successfully applied to identify numerous LeX-carrying proteins in various biological contexts. For instance, a large-scale study in mouse kidney identified 24 glycoproteins that contain the LeX N-glycan structure. acs.org In another study focusing on Hodgkin's Reed-Sternberg cells, several common LeX carrier glycoproteins were identified, including CD98hc, ICAM-1, and DEC-205. nih.gov

Table 3: Glycoproteomic Approaches for Identifying LeX-Carrying Proteins

Approach Description Example Application Identified LeX-Carrying Proteins
Lectin Affinity Chromatography Enrichment of fucosylated glycoproteins using lectins like Aleuria aurantia lectin (AAL). acs.org Identification of LeX carriers in mouse kidney. acs.org 24 out of 32 identified glycoproteins contained the LeX N-glycan structure. acs.org
Immunoaffinity Chromatography Specific capture of LeX-carrying molecules using anti-LeX antibodies. nih.gov Profiling of sLeX-carrying glycoproteins in human plasma. nih.gov Histidine-rich glycoprotein (B1211001), plasminogen, apolipoprotein A-I, vitronectin, and others. nih.gov
Mass Spectrometry (MS) Analysis of enriched glycopeptides to identify the protein and glycan structure. explorationpub.comnih.gov Characterization of LeX carriers on Hodgkin's Reed-Sternberg cells. nih.gov CD98hc, ICAM-1, and DEC-205. nih.gov

In Vitro Assays for Cell Adhesion and Migration Studies

The LeX antigen plays a crucial role in cell adhesion, particularly through its interaction with a family of cell adhesion molecules called selectins (E-selectin, L-selectin, and P-selectin). researchgate.net This interaction is a key step in the process of cancer cell metastasis and inflammatory responses. wikipedia.orgresearchgate.net Various in vitro assays have been developed to study the role of LeX in cell adhesion and migration. frontiersin.orgspringernature.com

Cell Adhesion Assays: These assays measure the ability of cells expressing LeX to bind to a substrate, which can be purified selectin proteins or a monolayer of endothelial cells that express selectins. creative-biolabs.com A common method involves labeling the cells with a fluorescent dye and then adding them to wells coated with the substrate. After an incubation period, non-adherent cells are washed away, and the number of adherent cells is quantified by measuring the fluorescence. creative-biolabs.com These assays have demonstrated that LeX-mediated interactions with selectins are critical for the initial attachment of cancer cells to the endothelium. researchgate.net

Cell Migration and Invasion Assays: The transwell migration assay, also known as the Boyden chamber assay, is widely used to study cell migration. frontiersin.orgnih.gov In this assay, cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The ability of the cells to migrate through the pores to the lower chamber is quantified by counting the cells that have traversed the membrane. nih.gov To study invasion, the membrane can be coated with an extracellular matrix component like Matrigel. frontiersin.org

Another common technique is the wound healing or scratch assay. nih.govyoutube.com A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the wound is monitored over time. nih.gov These migration and invasion assays have been used to show that the expression of LeX on cancer cells can enhance their migratory and invasive properties. nih.gov

Table 4: In Vitro Assays for LeX-Mediated Cell Adhesion and Migration

Assay Type Principle Application in LeX Research Key Findings
Static Adhesion Assay Measures the binding of LeX-expressing cells to a substrate coated with selectins or endothelial cells. creative-biolabs.com Quantifying the role of LeX in the initial steps of cell adhesion. researchgate.net LeX interaction with E-, L-, and P-selectins facilitates cancer cell adhesion to endothelial cells. researchgate.net
Transwell Migration Assay Quantifies the movement of cells through a porous membrane towards a chemoattractant. frontiersin.orgnih.gov Assessing the effect of LeX expression on the migratory capacity of cells. Sialyl-Lewis X expression on cancer cells can promote their migration. nih.gov
Wound Healing (Scratch) Assay Measures the rate of collective cell migration to close a gap in a cell monolayer. nih.govyoutube.com Evaluating the role of LeX in cell motility and wound closure. Silencing of fucosyltransferases involved in LeX synthesis can suppress cell migration. researchgate.net

Synthetic Strategies for Lewisx Lex Tetraose and Analogues

Enzymatic Synthesis Methodologies

Enzymatic synthesis offers a highly efficient and specific route to LeX tetraose and related structures, leveraging the inherent selectivity of enzymes to form precise glycosidic bonds without the need for extensive protecting group manipulations.

One-pot multienzyme (OPME) systems have revolutionized the synthesis of complex carbohydrates, including LeX. nih.govnih.gov This approach combines multiple enzymes in a single reaction vessel to catalyze a cascade of reactions, converting simple starting materials into the desired complex glycan without the need to isolate intermediates. nih.gov This strategy significantly improves efficiency, reduces product loss, and simplifies purification. nih.gov

A typical OPME system for LeX synthesis involves the generation of the high-energy sugar nucleotide donor, guanosine 5′-diphosphate-L-fucose (GDP-Fuc), from L-fucose, which is then utilized by a fucosyltransferase to attach the fucose moiety to an acceptor substrate. nih.gov The use of coupled enzyme systems to regenerate expensive sugar nucleotides in situ further enhances the economic feasibility of this method. nih.gov The sequential application of OPME systems allows for the controlled and programmed synthesis of even more complex structures, such as sialyl LewisX. rsc.org

Key FeatureDescriptionReference
Principle Multiple enzymes acting in concert in a single reaction vessel to build a complex glycan from simpler precursors. nih.govnih.gov
Advantages Avoids isolation of intermediates, simplifies purification, minimizes product loss, and allows for in situ regeneration of sugar nucleotides. nih.gov
Application Efficient synthesis of LeX, sialyl LeX, and other fucosylated oligosaccharides. nih.govrsc.org

The success of enzymatic synthesis heavily relies on the availability of highly active and specific glycosyltransferases and the enzymes required to produce their sugar nucleotide substrates. nih.gov Recombinant DNA technology has enabled the overexpression and purification of a wide array of these enzymes, making large-scale enzymatic glycan synthesis feasible. sigmaaldrich.com

For the synthesis of LeX, α1,3-fucosyltransferases are crucial. nih.gov For instance, a recombinant α1,3-fucosyltransferase from Helicobacter pylori has been effectively used in the synthesis of LeX and its derivatives. nih.govnih.gov The biosynthesis of the essential sugar nucleotide donor, GDP-fucose, is accomplished using enzymes such as L-fucokinase/GDP-fucose pyrophosphorylase (FKP). nih.govnih.gov The promiscuity of some of these enzymes towards both donor and acceptor substrates can be exploited to create a diverse range of LeX analogues. nih.gov

Enzyme TypeFunction in LeX SynthesisExampleReference
Glycosyltransferase Catalyzes the transfer of fucose to the acceptor molecule.Helicobacter pylori α1,3-fucosyltransferase nih.govnih.gov
Sugar Nucleotide Generating Enzyme Synthesizes the activated fucose donor, GDP-fucose.L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis nih.govnih.gov

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to efficiently construct complex glycans like LeX. rsc.org This approach typically involves the chemical synthesis of a core glycan structure, which is then further elaborated using specific glycosyltransferases. rsc.org This strategy avoids the need for complex protecting group manipulations in the final enzymatic steps, ensuring high regio- and stereoselectivity for the introduced sugar moieties. rsc.org

The chemoenzymatic synthesis of LeX and its analogues has been demonstrated to be a robust and cost-effective method. nih.govnih.gov For example, a chemically synthesized acceptor can be enzymatically fucosylated to yield the LeX trisaccharide. nih.gov This approach is particularly valuable for the synthesis of LeX derivatives containing non-natural modifications, where the initial scaffold is built chemically, and the final, often challenging, glycosylation is performed enzymatically. rsc.org

Strategies for Producing LewisX (LeX) Tetraose Analogues and Derivatives

The synthesis of LeX analogues and derivatives is crucial for studying the structure-function relationships of this important glycan epitope. These modified structures can serve as probes to investigate biological processes and as potential therapeutic agents.

Achieving regioselective glycosylation is a significant challenge in carbohydrate chemistry. Enzymatic methods inherently provide high regioselectivity. sigmaaldrich.com In chemoenzymatic strategies, the sequence of enzymatic reactions can be designed to achieve the desired regioselective introduction of monosaccharides. rsc.org For instance, by carefully selecting the appropriate glycosyltransferase and reaction sequence in an OPME system, specific hydroxyl groups on the acceptor molecule can be targeted for glycosylation, leading to the formation of complex, well-defined structures. rsc.org Chemical methods employing directing groups or preactivation-based one-pot strategies can also achieve regioselective glycosylation in the synthesis of Lewis antigen analogues. nih.gov

The introduction of non-natural functional groups into the LeX structure can provide valuable tools for biological studies. Chemical derivatization allows for the incorporation of functionalities such as fluorescent tags, biotin labels, or reactive groups for conjugation to proteins and surfaces. nih.gov Furthermore, the synthesis of LeX analogues with modifications to the monosaccharide units, such as deoxygenation or fluorination, can be achieved through chemoenzymatic approaches. nih.gov For example, chemically synthesized fucose analogues can be enzymatically incorporated to create a library of LeX derivatives with altered binding properties. nih.govmanchester.ac.uk These modified glycans are instrumental in probing the specific interactions of LeX with its binding partners and can lead to the development of glycomimetics with enhanced biological activities. nih.gov

Metabolic Engineering for In Vivo Glycan Production

Metabolic engineering offers a powerful and sustainable alternative to chemical synthesis for the production of complex oligosaccharides like this compound. By harnessing the biosynthetic capabilities of microorganisms, it is possible to achieve in vivo production of these valuable glycans from simple, renewable feedstocks. This approach involves the rational design and modification of microbial metabolic pathways to introduce and optimize the synthesis of the desired carbohydrate structures.

Recombinant Microbial Systems for this compound Biosynthesis

The bacterium Escherichia coli has been successfully engineered to produce tetrasaccharides containing the LewisX (LeX) motif on a gram scale. frontiersin.org This was achieved through the heterologous expression of specific glycosyltransferases that are essential for the assembly of the LeX structure.

In one notable study, researchers engineered E. coli strains to overexpress the futA gene from Helicobacter pylori, which encodes an α-3-fucosyltransferase, and the lgtB gene from Neisseria meningitidis, encoding a β-4-galactosyltransferase. frontiersin.org These enzymes are crucial for the sequential addition of fucose and galactose residues to an acceptor molecule to form the LeX determinant.

The production of LeX tetraose in these recombinant systems was demonstrated through two distinct strategies depending on the desired final product:

Production of Galβ-4(Fucα-3)GlcNAcβ-4GlcNAc: To synthesize this LeX-containing tetrasaccharide, the E. coli host was further engineered to produce the acceptor molecule, chitobiose, endogenously. This was accomplished by co-expressing the rhizobial chitin-synthase NodC and the chitinase A1 from Bacillus circulans. frontiersin.org The NodC enzyme synthesizes chitin, which is then hydrolyzed by chitinase A1 to generate chitobiose within the bacterial cytoplasm. The heterologously expressed fucosyltransferase and galactosyltransferase then act on this endogenously produced chitobiose to assemble the final tetrasaccharide.

Production of Galβ-4(Fucα-3)GlcNAcβ-3Gal: For this second tetrasaccharide, a different approach was taken. An E. coli strain deficient in galactokinase activity was utilized. This strain was engineered to overexpress the N. meningitidis lgtA gene, which encodes a β-3-N-acetylglucosaminyltransferase, in addition to the aforementioned fucosyltransferase and galactosyltransferase. frontiersin.org The synthesis of the final product was achieved by feeding galactose exogenously to the culture medium. frontiersin.org

These examples demonstrate the feasibility of using metabolically engineered E. coli as a whole-cell biocatalyst for the in vivo synthesis of specific LeX tetraose structures. The choice of heterologous enzymes and the engineering of acceptor substrate pathways are key determinants of the final oligosaccharide produced.

Target LeX TetraoseKey Heterologous Enzymes ExpressedAcceptor Substrate Generation
Galβ-4(Fucα-3)GlcNAcβ-4GlcNAcH. pylori α-3-fucosyltransferase (futA)N. meningitidis β-4-galactosyltransferase (lgtB)Rhizobial chitin-synthase (NodC)B. circulans chitinase A1Endogenous production of chitobiose
Galβ-4(Fucα-3)GlcNAcβ-3GalH. pylori α-3-fucosyltransferase (futA)N. meningitidis β-4-galactosyltransferase (lgtB)N. meningitidis β-3-N-acetylglucosaminyltransferase (lgtA)Exogenous feeding of galactose in a galactokinase-deficient strain

Pathway Optimization for Enhanced Yields of Fucosylated Oligosaccharides

While the feasibility of producing LeX tetraose in recombinant microbes has been established, achieving high yields for commercial viability requires further pathway optimization. A significant bottleneck in the biosynthesis of any fucosylated oligosaccharide, including LeX tetraose, is the intracellular availability of the activated fucose donor, guanosine diphosphate-L-fucose (GDP-L-fucose).

Metabolic engineering strategies to enhance the production of fucosylated oligosaccharides generally focus on two key areas: increasing the supply of the GDP-L-fucose precursor and channeling metabolic flux towards the desired product by eliminating competing pathways.

Enhancing GDP-L-fucose Supply:

Overexpression of the de novo pathway: E. coli possesses a native de novo pathway for GDP-L-fucose synthesis. Overexpressing the genes involved in this pathway can significantly increase the intracellular pool of this crucial precursor.

Cofactor regeneration: The synthesis of GDP-L-fucose requires cofactors such as NADPH and GTP. Engineering the host's central metabolism to increase the regeneration of these cofactors can further boost the production of the fucose donor.

Eliminating Competing Pathways:

Deletion of genes for competing enzymes: To maximize the carbon flux towards LeX tetraose, it is beneficial to inactivate genes that encode for enzymes that divert key precursors into other metabolic pathways. For example, deleting genes involved in the degradation of GDP-L-fucose or its precursors can lead to their accumulation and increased availability for fucosylation.

Blocking polysaccharide synthesis: In E. coli, GDP-L-fucose is a precursor for the synthesis of the cell wall polysaccharide, colanic acid. Knocking out genes involved in colanic acid biosynthesis can redirect the GDP-L-fucose pool towards the synthesis of the target fucosylated oligosaccharide.

Optimization of Fucosyltransferase Activity:

The efficiency of the final fucosylation step, catalyzed by the heterologously expressed α-3-fucosyltransferase, is also critical for high yields. Engineering of the fucosyltransferase itself, for instance by modifying its expression levels or its catalytic properties, can lead to improved product titers.

By systematically applying these metabolic engineering principles, it is possible to develop robust and efficient microbial cell factories for the large-scale production of LewisX tetraose and other valuable fucosylated oligosaccharides.

Optimization StrategyTargetRationale
Precursor Supply Enhancement GDP-L-fucose Biosynthesis PathwayIncrease the intracellular concentration of the activated fucose donor.
Cofactor Regeneration (NADPH, GTP)Ensure sufficient supply of essential cofactors for the GDP-L-fucose pathway.
Competing Pathway Elimination GDP-L-fucose Degradation PathwaysPrevent the loss of the key precursor to non-productive pathways.
Colanic Acid BiosynthesisRedirect the GDP-L-fucose pool from cell wall synthesis to LeX tetraose production.
Enzyme Activity Optimization α-3-fucosyltransferase Expression/ActivityImprove the efficiency of the final fucosylation step.

Q & A

Q. What statistical frameworks are appropriate for analyzing LewisX's dose-dependent effects in glycan-mediated signaling?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit binding curves. For multivalent effects (e.g., glycodendrimers), apply cluster glycoside effect models to quantify avidity enhancements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.